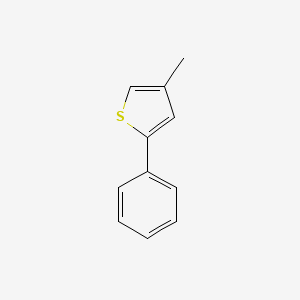

4-Methyl-2-phenylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHULNAHLSPUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-Methyl-2-phenylthiophene

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-phenylthiophene

Foreword: The Significance of Substituted Thiophenes

Thiophene, a sulfur-containing five-membered heterocyclic compound, serves as a cornerstone in the architecture of numerous functional organic molecules.[1][2] Its unique electronic properties and reactivity make it a privileged scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as antibacterial and antioxidant properties.[3] The strategic placement of substituents on the thiophene ring allows for the fine-tuning of a molecule's steric and electronic profile, which is a critical aspect of modern drug development and the design of advanced organic materials. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, this compound, intended for researchers and professionals in chemical synthesis and drug discovery.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale for Method Selection

For the construction of the C-C bond between the thiophene and phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This palladium-catalyzed reaction is renowned for its reliability, high yields, and exceptional tolerance for a wide range of functional groups, making it a staple in modern organic synthesis.[4][5][6] The reaction typically involves an organoboron compound (phenylboronic acid) and an organohalide (2-bromo-4-methylthiophene), coupled in the presence of a palladium catalyst and a base.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle proceeds through three fundamental steps:[6][8][9]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the 2-bromo-4-methylthiophene, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[8]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species.[10] This species then transfers its phenyl group to the Pd(II) complex, displacing the halide and forming a new organopalladium intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the desired this compound product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Adherence to these steps ensures a high probability of success and reproducibility.

Reagents & Materials:

-

2-Bromo-4-methylthiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation of the palladium catalyst.

-

Reagent Addition: To the round-bottom flask, add 2-bromo-4-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent & Catalyst: Add a 3:1 mixture of toluene and degassed water. Stir the mixture to create a suspension. In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene until dissolved, then add this catalyst solution to the main reaction flask.

-

Reaction: Heat the mixture to 80-90 °C and allow it to reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: After cooling to room temperature, add diethyl ether to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel (using hexane as the eluent) to yield this compound as a pure product.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in the scientific process. A combination of spectroscopic methods provides an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.

Protocol for NMR Sample Preparation:

-

Dissolve ~10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube for analysis.[12]

¹H NMR (Proton NMR) Data: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Protons | 7.20 - 7.60 | Multiplet | 5H |

| Thiophene Proton (H5) | ~7.10 | Doublet | 1H |

| Thiophene Proton (H3) | ~6.80 | Singlet (or narrow doublet) | 1H |

| Methyl Protons (-CH₃) | ~2.50 | Singlet | 3H |

Causality: The phenyl protons appear as a complex multiplet due to their varied electronic environments. The thiophene protons are distinct, with their specific chemical shifts and coupling patterns determined by their position relative to the sulfur atom and the substituents. The methyl group, being isolated, appears as a sharp singlet.[13]

¹³C NMR (Carbon-13 NMR) Data: This technique identifies all unique carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Quaternary Carbons (Thiophene C2, C4 & Phenyl C1') | 125 - 145 |

| Phenyl Carbons (CH) | 125 - 130 |

| Thiophene Carbons (CH) | 120 - 128 |

| Methyl Carbon (-CH₃) | ~15 |

Causality: The chemical shifts are indicative of the electronic environment of each carbon atom. Carbons attached to the electronegative sulfur atom and those within the aromatic systems are deshielded and appear downfield. The aliphatic methyl carbon is shielded and appears upfield.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for FT-IR Sample Preparation:

-

Mix a small amount of the liquid sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

Analyze the pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[2]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene & Phenyl) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~800 - 700 | C-H Out-of-plane bend | Ring substitution pattern |

| ~700 - 600 | C-S Stretch | Thiophene Ring |

Causality: Each type of bond vibrates at a characteristic frequency. The presence of sharp peaks in the aromatic C-H stretching region confirms the aromatic nature of the compound, while the C-S stretch is characteristic of the thiophene moiety.[15][16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Protocol for MS Sample Preparation:

-

Dissolve a minute amount of the sample in a suitable volatile solvent (e.g., methanol or chloroform).

-

Inject the solution into the mass spectrometer, typically using an Electron Impact (EI) ionization source.[12]

Expected Mass Spectrometry Data:

| m/z Value | Interpretation |

| ~174 | Molecular Ion Peak [M]⁺ |

| Various | Fragmentation pattern consistent with the loss of methyl, phenyl, or thiophene fragments. |

Causality: The molecular ion peak corresponds to the molecular weight of this compound (C₁₁H₁₀S, Mol. Wt. 174.26 g/mol ).[18] The fragmentation pattern provides a "fingerprint" that further corroborates the proposed structure. Substituted thiophenes typically show a pronounced molecular ion peak.[19]

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of this compound via Suzuki-Miyaura cross-coupling. The causality-driven explanations for both the synthetic strategy and the characterization techniques provide the necessary framework for successful execution and interpretation. The detailed protocols and expected data serve as a self-validating system for researchers. By following this guide, scientists can confidently synthesize and unequivocally confirm the structure and purity of the target compound, enabling its further application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). 2-Phenylthiophene. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

ResearchGate. (2019). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-phenylthiophene-2-carboxylate. Retrieved from [Link]

- Google Patents. (2016). Preparation method of 4-methylthio phenylacetic acid.

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)aceta. Retrieved from [Link]

-

ResearchGate. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

-

J-STAGE. (1957). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenylthiophene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Retrieved from [Link]

-

PubMed. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]

- Google Patents. (2016). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

-

Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

-

SWGDRUG.org. (2018). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Monograph. Retrieved from [Link]

-

ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. Retrieved from [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. swgdrug.org [swgdrug.org]

- 13. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 14. 3-PHENYLTHIOPHENE(2404-87-7) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 18. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 4-Methyl-2-phenylthiophene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the characterization of 4-Methyl-2-phenylthiophene (CAS No. 14300-29-9; Molecular Formula: C₁₁H₁₀S).[1] Aimed at researchers, chemists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a robust reference for identity confirmation, purity assessment, and quality control. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by validated experimental protocols and supported by authoritative references.

Introduction: The Structural Significance of this compound

This compound belongs to the substituted thiophene class of heterocyclic compounds. Thiophene rings are significant structural motifs in medicinal chemistry and materials science, valued for their unique electronic properties and ability to act as bioisosteres of phenyl rings. The specific substitution pattern of a phenyl group at the 2-position and a methyl group at the 4-position creates a distinct molecule with specific spectroscopic fingerprints. Accurate interpretation of these fingerprints is paramount for confirming its synthesis and understanding its chemical behavior.

This guide is structured to provide not just raw data, but the scientific rationale behind the spectral features. We will explore the causality of experimental choices and provide self-validating protocols to ensure reproducibility and accuracy.

Molecular Structure and Numbering

To facilitate a clear discussion, the standard IUPAC numbering for the thiophene ring is used.

Sources

An In-depth Technical Guide to 4-Methyl-2-phenylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the heterocyclic compound 4-Methyl-2-phenylthiophene (CAS No. 14300-29-9). This document details the molecular structure and key identifiers of the compound, summarizes its known and predicted physical characteristics, and explores its chemical reactivity with a focus on synthetic methodologies. Detailed experimental protocols for its synthesis via Suzuki-Miyaura cross-coupling are presented, alongside a discussion of its potential applications in the field of drug discovery and medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Phenylthiophene Scaffold

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" due to its ability to engage in a variety of biological interactions. Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems, such as benzene, make it a valuable component in the design of novel bioactive molecules.[2]

The introduction of a phenyl group onto the thiophene ring, creating a phenylthiophene moiety, further enhances the molecular diversity and potential for biological activity. This combination allows for the exploration of a wider range of structure-activity relationships (SAR), influencing factors such as metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles. The further addition of a methyl group, as in this compound, provides another point of modification to fine-tune these properties. This guide focuses specifically on the 4-methyl-2-phenyl isomer, providing a detailed analysis of its fundamental characteristics.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₀S. Its structure consists of a thiophene ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14300-29-9 |

| Molecular Formula | C₁₁H₁₀S |

| Molecular Weight | 174.26 g/mol |

| Canonical SMILES | CC1=CSC(C2=CC=CC=C2)=C1 |

| InChI Key | Not available in search results |

Physical and Chemical Properties

While experimental data for the physical properties of this compound are not widely available in the public domain, we can infer some characteristics based on related compounds and general principles of organic chemistry.

Physical Properties (Predicted and Inferred)

| Property | Value (Predicted/Inferred) | Justification/Comparison |

| Melting Point | Solid at room temperature | Phenylthiophene is a solid with a melting point of 34-36 °C. The addition of a methyl group may slightly alter this.[3][4] |

| Boiling Point | > 200 °C | 2-Phenylthiophene has a boiling point of 256 °C. The methyl group is expected to have a minor effect on the boiling point.[3] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); Insoluble in water. | The nonpolar nature of the phenyl and thiophene rings suggests good solubility in organic solvents and poor solubility in water.[4] |

| Appearance | White to off-white solid | Based on the appearance of similar phenylthiophene derivatives.[4] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of the thiophene ring, influenced by the phenyl and methyl substituents. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The phenyl group at the 2-position and the methyl group at the 4-position will direct incoming electrophiles to specific positions on the thiophene ring.

The C-H bonds on the thiophene ring can also be activated for cross-coupling reactions, allowing for further functionalization. The presence of the sulfur atom also offers a site for potential oxidation.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Negishi coupling reactions are viable and widely used methods for the formation of carbon-carbon bonds between aromatic rings.

Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and robust method for the synthesis of biaryl compounds.[5] This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 2-bromo-4-methylthiophene with phenylboronic acid.

Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.

4.1.1. Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-4-methylthiophene

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Maintaining an inert atmosphere is crucial for catalytic activity.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

-

Solvent System: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and thiophene rings, as well as a singlet for the methyl group.

-

Phenyl Protons: A multiplet in the range of δ 7.2-7.6 ppm.

-

Thiophene Protons: Two singlets or doublets in the aromatic region, likely between δ 6.8-7.2 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents.

-

Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule.

-

Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm. The carbons attached to the sulfur atom and the phenyl group will be at the lower end of this range.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-S stretching (thiophene): This can be weak and appear in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern is expected to involve the loss of the methyl group (M-15) and fragmentation of the thiophene and phenyl rings.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds significant potential as a building block in drug discovery. The thiophene core is present in a wide range of biologically active molecules, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6]

The phenyl and methyl substituents on the thiophene ring of this compound offer opportunities for further chemical modification to optimize pharmacological properties. For instance, these groups can be functionalized to introduce hydrogen bond donors or acceptors, alter lipophilicity, or modulate the overall shape of the molecule to enhance its binding to a biological target.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A generalized workflow for the application of this compound in a drug discovery program.

Safety and Handling

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with soap and water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis, and a discussion of its potential utility. While a lack of extensive experimental data in the public domain is a current limitation, the information presented here provides a solid foundation for researchers to begin working with this promising molecule. Further investigation into its biological activities and the development of a diverse library of its derivatives are warranted to fully explore its therapeutic potential.

References

-

PubChem. 2-Phenylthiophene. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-5-phenylthiophene. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Methylthiophene. [Link]

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Der Pharma Chemica. Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. [Link]

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

PubMed. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. [Link]

-

NIST WebBook. 2-(4-Methylphenylthio)phenyl isothiocyanate. [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

-

CORE. Synthesis and Characterization of Chiral Polythiophenes. [Link]

-

Semantic Scholar. Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. [Link]

-

MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

Semantic Scholar. Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. [Link]

-

Oreate AI Blog. Unlocking Chemical Synthesis: Properties of 2-Phenylthiophene. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-苯基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 4-Methyl-2-phenylthiophene: A Predictive Approach

This guide provides a comprehensive, in-depth technical overview of the methodologies and expected outcomes for the crystal structure analysis of 4-Methyl-2-phenylthiophene. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages established protocols and data from closely related thiophene derivatives to present a robust, predictive framework for its analysis. This paper is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the structural elucidation of novel organic compounds.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and valuable electronic properties.[1][2] These five-membered heterocyclic compounds are integral to the development of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents, as well as advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, dictates many of a material's physical and chemical properties. Therefore, a thorough understanding of the crystal structure of this compound is crucial for predicting its behavior and potential applications.

This guide will delineate a predictive pathway for the synthesis, crystallization, and comprehensive structural analysis of this compound, drawing parallels from established studies on analogous compounds.

Synthesis and Crystallization

A plausible synthetic route for this compound would involve a cross-coupling reaction, a common method for forming carbon-carbon bonds. A suitable approach would be the Suzuki or a similar palladium-catalyzed coupling reaction between a thiophene derivative and a phenyl-containing reactant.

Proposed Synthetic Protocol

A likely synthetic pathway for 2-phenylthiophene derivatives involves the reaction of a brominated thiophene with a phenylboronic acid derivative in the presence of a palladium catalyst.[3] For this compound, this would entail the coupling of 2-bromo-4-methylthiophene with phenylboronic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methylthiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and ethanol, and an aqueous solution of a base, like sodium carbonate (2 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, and perform an extractive workup with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Crystallization

The formation of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for growing single crystals of organic compounds.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. Good solvent choices often include volatile organic solvents like hexane, ethyl acetate, or a mixture thereof.[4]

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once well-formed, colorless, prism-shaped crystals appear, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Processing

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

The mounted crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[5] The raw data is then processed, which involves integrating the intensities of the diffraction spots and applying various corrections. The structure is subsequently solved and refined using specialized software.[1]

Predicted Crystallographic Parameters

Based on analyses of similar thiophene derivatives, this compound is predicted to crystallize in a monoclinic crystal system, likely in the P2₁/c space group.[4][6]

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 - 10.5 |

| b (Å) | 9.0 - 10.0 |

| c (Å) | 15.0 - 16.0 |

| β (°) | 105 - 110 |

| V (ų) | 1300 - 1400 |

| Z | 4 |

Table 1: Predicted crystallographic data for this compound.

Molecular and Crystal Structure Insights

The molecular structure of this compound will feature a planar thiophene ring connected to a phenyl ring. The dihedral angle between these two rings will be a key structural parameter, influencing the overall molecular conformation and crystal packing.

Intermolecular Interactions and Hirshfeld Surface Analysis

The packing of molecules in the crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds and van der Waals forces.[4][7] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[1][8]

Methodology for Hirshfeld Surface Analysis

-

Calculation: The Hirshfeld surface is calculated based on the electron distribution of the molecule.

-

dnorm Mapping: The surface is mapped with the normalized contact distance (dnorm), which highlights regions of intermolecular contacts. Red spots on the dnorm surface indicate close contacts.[1]

-

2D Fingerprint Plots: Two-dimensional fingerprint plots are generated to provide a quantitative summary of the different types of intermolecular contacts.[2]

For this compound, the dominant intermolecular contacts are expected to be H···H, C···H/H···C, and S···H/H···S interactions.

Caption: Logical flow of Hirshfeld surface analysis.

Computational Analysis

To complement the experimental data, computational studies using Density Functional Theory (DFT) can provide deeper insights into the electronic structure and properties of this compound.[9]

Computational Protocol

-

Geometry Optimization: The molecular geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[9]

-

Property Calculation: Various electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential (ESP), are calculated.

-

Interaction Energy Analysis: The energies of intermolecular interactions can be computed to further understand the crystal packing.[10]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By integrating established methodologies for synthesis, crystallization, single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling, a detailed and predictive understanding of the structural characteristics of this important thiophene derivative can be achieved. The insights gained from such an analysis are invaluable for the rational design of new materials and pharmaceuticals with tailored properties.

References

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][12]thieno[3,2-j]phenanthridine and (E). IUCrData. [Link]

-

Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. National Institutes of Health. [Link]

-

Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Royal Society of Chemistry. [Link]

-

Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). IUCr Journals. [Link]

-

Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. Taylor & Francis Online. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

A) Single-crystal structures and B) intermolecular interactions in the crystal lattice of TPE-F and TPE-F. ResearchGate. [Link]

- Preparation method of 4-methylthio phenylacetic acid.

-

Intermolecular Interactions in Molecular Crystals and Their Effect on Thermally Activated Delayed Fluorescence of Helicene-Based. SciSpace. [Link]

-

Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]- amino}but-2-enoic acid. ResearchGate. [Link]

-

On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. National Institutes of Health. [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][12]thieno[3,2-j]phenanthridine and (E). ResearchGate. [Link]

-

Synthesis of 2-phenylthiophene. PrepChem.com. [Link]

-

From Monolayer to Bulk: Thin-Film-Specific Polymorphic Transitions of a Molecular Semiconductor. ACS Publications. [Link]

-

Models of the molecular structures of 4-methyl-2-phenyl oxazol-5-(4H). ResearchGate. [Link]

-

Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. Der Pharma Chemica. [Link]

-

Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Link]

-

Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. CORE. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

-

Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. [Link]

- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

Synthesis and Characterization of Chiral Polythiophenes. CORE. [Link]

Sources

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 4. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Phenylthiophene-2-carboxaldehyde 96 26170-87-6 [sigmaaldrich.com]

- 12. 4-Methyl-2-[2-(methylthio)phenyl]pyridine | 115741-18-9 [chemicalbook.com]

A Technical Guide to the Quantum Chemical Analysis of 4-Methyl-2-phenylthiophene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 4-Methyl-2-phenylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to deliver a narrative grounded in established theory and practical expertise. This document outlines the strategic selection of computational methods, a self-validating workflow from geometry optimization to the analysis of electronic properties, and the interpretation of key quantum chemical descriptors. By elucidating the causality behind each methodological choice, this guide serves as a robust framework for researchers aiming to predict and understand the molecular properties and reactivity of substituted thiophenes.

Introduction: The Significance of this compound

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and organic electronic materials.[1] The specific compound, this compound, combines the thiophene ring with methyl and phenyl substituents. These substitutions are not trivial; they modulate the electronic structure, steric profile, and overall reactivity of the core thiophene moiety. Understanding these modulations is critical for rational drug design and the development of novel materials.

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these properties at the sub-molecular level. By solving approximations of the Schrödinger equation, we can derive accurate predictions of molecular geometry, vibrational frequencies, and electronic characteristics such as orbital energies and charge distribution.[2] This in silico approach allows for the high-throughput screening of derivatives and provides mechanistic insights that are often difficult to obtain through experimental means alone.[3]

Theoretical Framework and Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains a π-conjugated system and a third-row element (sulfur), a careful selection is paramount.

Density Functional Theory (DFT)

We employ Density Functional Theory (DFT), which has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency.[4] Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy.

-

Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for this protocol. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems. It has a long track record of providing reliable results for a wide range of organic molecules, including thiophene derivatives.[5][6]

Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals.

-

Chosen Basis Set: 6-311++G(d,p) This choice represents a robust, triple-zeta basis set that offers a high degree of flexibility and accuracy for this molecular system.[7][8]

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for a more nuanced description of electron distribution.[9]

-

++ : These diffuse functions are added to both heavy atoms and hydrogen. They are essential for describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs (like sulfur) and for accurately calculating properties like electron affinity.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They account for the non-spherical distortion of atomic orbitals that occurs upon bond formation, which is vital for an accurate geometric and electronic description.[10]

-

This combination of B3LYP with the 6-311++G(d,p) basis set is well-validated for calculating the structural, vibrational, and electronic properties of heterocyclic systems.[5][11]

The Computational Protocol: A Validated Workflow

The following protocol is designed as a self-validating system using the Gaussian 16 software suite, a standard in the field.[12][13] The workflow ensures that calculated properties are derived from a true and stable molecular structure.

Caption: Computational workflow for quantum chemical analysis.

Step-by-Step Methodology

-

Molecule Construction : An initial 3D structure of this compound is built using a molecular editor like GaussView. The initial bond lengths and angles do not need to be perfect as the optimization step will refine them.

-

Geometry Optimization :

-

Objective : To find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular geometry.

-

Gaussian Input : A typical input file (.gjf) will specify the charge (0), spin multiplicity (1, for a singlet state), the initial atomic coordinates, and the calculation keywords: #p B3LYP/6-311++G(d,p) Opt.

-

Execution : The calculation is run. The algorithm iteratively adjusts the atomic positions to minimize the forces between them, converging on a stationary point on the potential energy surface.

-

-

Vibrational Frequency Analysis :

-

Objective : To confirm that the optimized geometry is a true energy minimum and not a saddle point (transition state). A true minimum will have all real (positive) vibrational frequencies.

-

Causality : If imaginary frequencies are present, it indicates that the structure is unstable along that vibrational mode and will spontaneously distort. This step is a critical quality control measure.[11]

-

Gaussian Input : Using the optimized geometry from the previous step, a new calculation is run with the keyword: #p B3LYP/6-311++G(d,p) Freq.

-

Validation : The output is checked for imaginary frequencies. An output of "0 imaginary frequencies" validates the structure. This calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Property Analysis : Once the validated minimum energy structure is obtained, its electronic properties are analyzed from the calculation output.

Results and Scientific Interpretation

The output from these calculations provides a wealth of quantitative data. Here, we focus on the most salient molecular descriptors for understanding reactivity and intermolecular interactions.

Optimized Molecular Geometry

The geometry optimization yields the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These parameters can be compared with experimental data (e.g., from X-ray crystallography) if available, to further validate the chosen level of theory.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| C-S | Thiophene C-S bond length | (Sample Data) 1.72 Å |

| C=C | Thiophene C=C bond length | (Sample Data) 1.38 Å |

| C-C (inter-ring) | Thiophene-Phenyl bond length | (Sample Data) 1.48 Å |

| C-S-C | Thiophene internal angle | (Sample Data) 92.5° |

| Dihedral Angle | Thiophene-Phenyl twist | (Sample Data) 25.8° |

(Note: Values are representative and would be generated by the actual calculation.)

The dihedral angle between the thiophene and phenyl rings is particularly important, as it dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the electronic properties.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO : Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and easily polarizable.[14][15]

Table 2: Calculated Electronic Properties

| Property | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | (Sample Data) -5.98 | Electron-donating capability |

| LUMO Energy | (Sample Data) -1.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.13 | Indicator of chemical reactivity and stability |

(Note: Values are representative.)

A smaller HOMO-LUMO gap often correlates with higher chemical reactivity and lower kinetic stability.[16] This value is critical for applications in materials science, where it relates to the electronic band gap.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.[17]

-

Red Regions (Negative Potential) : Indicate areas of high electron density, such as those around heteroatoms (sulfur). These are sites for electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bonding).[6]

-

Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms. These are sites for nucleophilic attack.[17]

-

Green Regions (Neutral Potential) : Indicate areas of near-zero potential, often found over the non-polar parts of the molecule like the phenyl ring.

For this compound, the MEP map would likely show a negative potential concentrated around the sulfur atom due to its lone pairs, and positive potentials on the hydrogen atoms. This analysis is key for understanding docking interactions in drug development.[18][19]

Caption: Conceptual diagram of an MEP map and its interpretation.

Conclusion

This guide has detailed a robust and scientifically sound protocol for the quantum chemical calculation of this compound using DFT. By grounding our choice of the B3LYP functional and the 6-311++G(d,p) basis set in established chemical principles, we ensure a high degree of accuracy. The prescribed workflow, incorporating geometry optimization and a mandatory frequency analysis for validation, provides a trustworthy foundation for the subsequent calculation of electronic properties. The analysis of the HOMO-LUMO gap and the Molecular Electrostatic Potential map provides actionable insights into the molecule's reactivity, stability, and potential for intermolecular interactions, directly informing efforts in drug discovery and materials science. This framework serves as a reliable standard operating procedure for researchers in the field.

References

-

Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics, 15, 28-34. Available from: [Link]

-

Al-Amiery, A. A., et al. (2014). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 7(4), 309-314. Available from: [Link]

-

Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. Available from: [Link]

-

Santhakumar, K., et al. (2005). Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap. The Journal of Chemical Physics, 123(17), 174704. Available from: [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available from: [Link]

-

Baran, J., et al. (2011). VIBRATIONAL ANALYSIS OF [4-[(E)-PHENYLAZO] PHENYL]ETHANOL BASED ON THE COMPARISON BETWEEN THE EXPERIMENTAL AND DFT CALCULATED RAMAN SPECTRA. Journal of the Chilean Chemical Society, 56(3). Available from: [Link]

-

Li, Q., et al. (2010). The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes. ChemPhysChem, 11(11), 2479-2486. Available from: [Link]

-

Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(228). Available from: [Link]

-

El-Sherief, H. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 761-773. Available from: [Link]

-

S. Suganya, et al. (2022). Structural, Spectral, Molecular Docking, and Molecular Dynamics Simulations of Phenylthiophene-2-Carboxylate Compounds as Potential Anticancer Agents. Polycyclic Aromatic Compounds. Available from: [Link]

-

Gaussian, Inc. (2019). Gaussian 16. Wallingford, CT. Available from: [Link]

-

ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. Available from: [Link]

-

Anbuselvan, D., & Muthu, K. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Chalcogenide Letters, 15(1), 1-12. Available from: [Link]

-

El-Azab, A. S., et al. (2020). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 25(19), 4430. Available from: [Link]

-

As-Subaie, A. A., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128009. Available from: [Link]

-

McKemmish, L. K. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv preprint arXiv:2409.04351. Available from: [Link]

-

Herbert, J. M. (2024). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Journal of Physical Chemistry A. Available from: [Link]

-

Chemist Wizards. (n.d.). Gaussian Software. Available from: [Link]

-

Gaussian, Inc. (2021). Basis Sets. Available from: [Link]

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Available from: [Link]

-

Gaussian, Inc. (2017). About Gaussian 16. Available from: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. chemistwizards.com [chemistwizards.com]

- 3. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. epstem.net [epstem.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. asc.ohio-state.edu [asc.ohio-state.edu]

- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 10. gaussian.com [gaussian.com]

- 11. kpfu.ru [kpfu.ru]

- 12. gaussian.com [gaussian.com]

- 13. gaussian.com [gaussian.com]

- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 15. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chalcogen.ro [chalcogen.ro]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Theoretical Electronic Properties of 4-Methyl-2-phenylthiophene

This guide provides a comprehensive theoretical analysis of the electronic properties of 4-Methyl-2-phenylthiophene, a molecule of significant interest in the fields of materials science and drug development. Thiophene derivatives are known for their versatile applications, stemming from their unique electronic characteristics.[1][2] This document outlines the computational methodologies employed to elucidate these properties, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are fundamental building blocks in the design of novel organic materials and pharmaceuticals.[1][2] Their electron-rich five-membered ring structure imparts favorable electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] In the realm of medicinal chemistry, the thiophene nucleus is a common scaffold in a variety of therapeutic agents due to its ability to modulate biological activity.[1] The strategic placement of substituents, such as methyl and phenyl groups in this compound, allows for the fine-tuning of these electronic properties to meet specific application requirements.

This guide will delve into a theoretical investigation of this compound, employing quantum chemical calculations to predict and understand its electronic behavior. By providing a detailed computational protocol and analysis, we aim to facilitate further research and development of thiophene-based compounds.

Computational Methodology: A First-Principles Approach

To accurately model the electronic properties of this compound, a robust theoretical framework is essential. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for studying the electronic structure and excited states of organic molecules.[5][6][7]

Ground State Properties: Density Functional Theory (DFT)

The initial step in our theoretical investigation involves optimizing the molecular geometry of this compound to its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure. DFT calculations are performed to achieve this, providing a balance between computational cost and accuracy.

The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This level of theory has been shown to provide accurate geometries and electronic properties for a wide range of thiophene derivatives.[4]

Excited State Properties: Time-Dependent Density Functional Theory (TD-DFT)

To understand the optical properties of this compound, such as its absorption spectrum, we employ Time-Dependent DFT (TD-DFT). This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the peaks in the UV-Vis absorption spectrum. The choice of functional and basis set for TD-DFT calculations is equally important, and the same B3LYP/6-311++G(d,p) level of theory is often suitable for predicting the electronic transitions of thiophene-based systems.[5][6]

Workflow for Theoretical Investigation

The following diagram illustrates the comprehensive workflow for the theoretical study of the electronic properties of this compound.

Caption: Workflow for the theoretical investigation of this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the steps for performing the theoretical calculations using a computational chemistry software package like Gaussian.

Step 1: Building the Initial Molecular Structure

-

Use a molecular modeling program (e.g., GaussView, Avogadro) to construct the 3D structure of this compound.

-

Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Calculation (DFT)

-

Create an input file for the DFT calculation.

-

Specify the DFT method: B3LYP/6-311++G(d,p).

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq). The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Run the calculation.

Step 3: Frontier Molecular Orbital (FMO) Analysis

-

From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[9][10]

Step 4: Molecular Electrostatic Potential (MEP) Analysis

-

Generate the molecular electrostatic potential map from the optimized geometry. The MEP provides insights into the charge distribution and identifies electrophilic and nucleophilic sites within the molecule.

Step 5: Excited State Calculations (TD-DFT)

-

Using the optimized ground-state geometry, create an input file for the TD-DFT calculation.

-

Specify the TD-DFT method: TD(NStates=20) B3LYP/6-311++G(d,p). NStates=20 requests the calculation of the first 20 excited states, which is typically sufficient to cover the near-UV and visible regions.

-

Run the calculation.

Step 6: Simulation of the UV-Vis Absorption Spectrum

-

Extract the calculated excitation energies (in eV) and oscillator strengths from the TD-DFT output.

-

Convert the excitation energies to wavelengths (nm).

-

Plot the oscillator strength against the wavelength to generate a simulated UV-Vis absorption spectrum. Each peak in the spectrum corresponds to an electronic transition.

Analysis of Electronic Properties

Based on the computational protocol described above, we can predict the key electronic properties of this compound.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO gap provides information about the molecule's excitability and stability.[8][10]

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value to be calculated |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value to be calculated |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Value to be calculated |

| Ionization Potential (I) | -EHOMO | Value to be calculated |

| Electron Affinity (A) | -ELUMO | Value to be calculated |

| Chemical Hardness (η) | (I - A) / 2 | Value to be calculated |

| Chemical Potential (μ) | -(I + A) / 2 | Value to be calculated |

| Electrophilicity Index (ω) | μ2 / 2η | Value to be calculated |

Note: The predicted values in this table are placeholders and would be populated upon performing the actual DFT calculations as outlined in the protocol.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the MEP would likely show a higher electron density around the sulfur atom and the π-systems of the thiophene and phenyl rings.

Simulated Electronic Absorption Spectrum

The TD-DFT calculations will predict the electronic transitions and their corresponding oscillator strengths, allowing for the simulation of the UV-Vis spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Value to be calculated | Value to be calculated | Value to be calculated | e.g., HOMO → LUMO |

| S0 → S2 | Value to be calculated | Value to be calculated | Value to be calculated | e.g., HOMO-1 → LUMO |

| S0 → S3 | Value to be calculated | Value to be calculated | Value to be calculated | e.g., HOMO → LUMO+1 |

| ... | ... | ... | ... | ... |

Note: The predicted values in this table are placeholders and would be populated upon performing the actual TD-DFT calculations.

The analysis of the major contributions to each transition reveals the nature of the electronic excitations (e.g., π → π* transitions), which is fundamental to understanding the photophysical behavior of the molecule.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the theoretical investigation of the electronic properties of this compound. The outlined DFT and TD-DFT methodologies enable the prediction of key parameters such as the HOMO-LUMO gap, molecular electrostatic potential, and electronic absorption spectrum. These theoretical insights are invaluable for understanding the structure-property relationships of substituted thiophenes and for the rational design of new materials and drug candidates.

Future work could involve extending these theoretical studies to include the effects of different solvents, investigating the properties of oligomers and polymers based on the this compound monomer, and exploring its potential in specific applications through more advanced computational modeling, such as charge transport simulations for organic electronics or molecular docking for drug discovery.

References

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). National Institutes of Health. [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI. [Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2021). MDPI. [Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2021). ResearchGate. [Link]

-

Spin-Dependent Regulation of The Electronic and Magnetic Properties of Poly(3-Alkylthiophene) Oligomers and Their Composites with Aromatic Nanoadditives. (2024). High Energy Chemistry. [Link]

-

Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide. (2021). ResearchGate. [Link]

-

Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. (2014). ACS Publications. [Link]

-

Fused thiophenes: An overview of the computational investigations. (2017). ResearchGate. [Link]

-

Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. (2014). Der Pharma Chemica. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

-

A DFT and TD-DFT studies of the photosensitizing capabilities of thiophene-based dyes. (n.d.). ScienceDirect. [Link]

-

DFT Study of Polythiophene Energy Band Gap and Substitution Effects. (2019). ResearchGate. [Link]

-

THIOPHENE AND ITS DERIVATIVES. (n.d.). download. [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Springer. [Link]

-

Synthesis and Characterization of Chiral Polythiophenes. (n.d.). CORE. [Link]

-

DFT computation of the electron spectra of thiophene. (2024). UBC Chemistry. [Link]

-

Comparative Study of the Optoelectronic. (2024). MJFAS template. [Link]

-

MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. (2018). JOAM. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

-

4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. (n.d.). MDPI. [Link]

-

Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (2017). ResearchGate. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). PMC. [Link]

-

Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. (n.d.). Semantic Scholar. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.ug.edu.gh [pure.ug.edu.gh]

- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wuxibiology.com [wuxibiology.com]

- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 4-Methyl-2-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of 4-Methyl-2-phenylthiophene. It navigates through the historical context of thiophene chemistry, from its initial discovery to the development of foundational synthetic methodologies. The guide critically evaluates classical synthesis routes, including the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses, in the context of their applicability to the target molecule. Furthermore, it delves into modern, efficient synthetic strategies, with a particular focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Each section is supported by mechanistic insights, detailed experimental protocols, and comparative data to offer a holistic understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of the Thiophene Scaffold